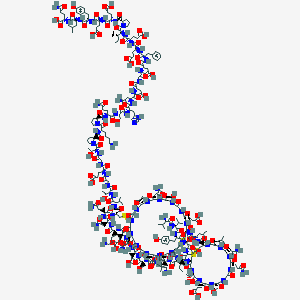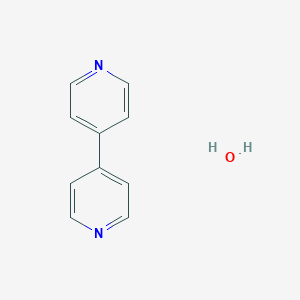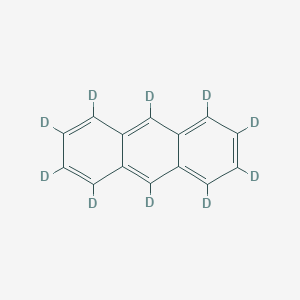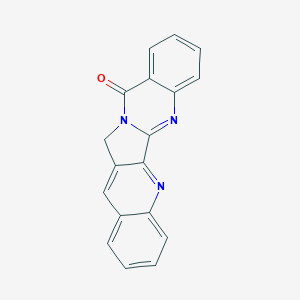
Luotonin A
Übersicht
Beschreibung
Luotonin A is a cytotoxic alkaloid that has been reported to inhibit topoisomerase I . It was originally isolated from the Chinese medicinal plant Paganum nigellastrum . As an antitumor agent, Luotonin A demonstrates cytotoxic activity against the mouse leukemic cell line P-388 at low concentrations (IC 50 1.8μg/mL) .
Synthesis Analysis
A self-directed chemical process with the aid of a single metal triflate was readily achieved to concomitantly construct quinazoline and pyrroloquinoline cores to afford the synthesis of luotonin A and its analogues . Among all compounds prepared, 2c, 2d, and 3b exhibit more potent inhibitory activity than luotonin A against human topoisomerase I .
Chemical Reactions Analysis
The merging of visible-light photoredox and acid catalysis allowed for an intramolecular Povarov cycloaddition reaction using eosin Y as the photocatalyst and TsOH·H2O as the co-catalyst . A visible-light-promoted dehydrogenative cyclization protocol enabled the construction of Luotonin A derivatives with up to 97% yield .
Wissenschaftliche Forschungsanwendungen
Cancer Research: Topoisomerase I Inhibition
Luotonin A has been identified as a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription . This inhibition leads to DNA cleavage and has shown promising cytotoxic effects, particularly against leukemia P-388 cells . The compound’s ability to form stable complexes with DNA through minor groove binding makes it a valuable tool for studying the mechanisms of topoisomerase I-dependent cytotoxicity .
Medicinal Chemistry: Structural Modifications
In medicinal chemistry, Luotonin A serves as a scaffold for creating new compounds with enhanced biological properties . Researchers have synthesized various A-ring amino derivatives of Luotonin A, exploring the effects of different substitutions on the molecule’s anticancer activity . This work contributes to the development of new antineoplastic agents with potentially lower toxicity and higher efficacy .
Pharmacology: Cytochrome P450 Inhibition
Luotonin A selectively inhibits cytochrome P450 isoforms CYP1A1 and CYP1A2 . These enzymes are involved in the metabolism of drugs and xenobiotics. Studying Luotonin A’s inhibitory effects helps understand drug interactions and the metabolic pathways of various pharmaceuticals .
Biochemistry: DNA Interaction Studies
In biochemistry, Luotonin A’s interaction with double-stranded DNA is of particular interest . It forms non-covalent complexes in the minor groove of DNA, which can be monitored through native fluorescence . This property is useful for probing DNA hybridization and understanding the molecular basis of DNA-binding drugs .
Analytical Chemistry: Analytical Probes
The compound’s ability to stabilize topoisomerase I-DNA complexes has implications in analytical chemistry . Luotonin A could serve as a prototype for analytical probes, aiding in the detection and quantification of DNA hybridization events . Its unique fluorescence properties enable the monitoring of DNA interactions, which is crucial for various analytical applications .
Wirkmechanismus
Mode of Action
Luotonin A interacts with its target by binding to and stabilizing the Topo I-DNA binary complex . This interaction occurs through the minor groove of the DNA . The stabilization of this complex is a key factor in the compound’s cytotoxic activity .
Biochemical Pathways
The primary biochemical pathway affected by Luotonin A is the DNA replication process . By stabilizing the Topo I-DNA binary complex, Luotonin A inhibits the normal function of Topo I, which is to relax supercoiled DNA during replication . This leads to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The primary result of Luotonin A’s action is cytotoxicity towards selected human cancer cell lines , especially against leukemia P-388 cells . This cytotoxicity stems from Topo I-dependent DNA cleavage, leading to DNA damage and cell death .
Action Environment
It’s known that the compound’s activity can be affected by the presence of other molecules in the cellular environment, such as other enzymes and dna-binding proteins .
Safety and Hazards
Luotonin A is classified as Acute Toxicity: Oral, Category 3 . The hazard statement is H301: Toxic if swallowed . Precautionary statements include P264: Wash skin thoroughly after handling, P270: Do not eat, drink or smoke when using this product, P301 + P310: IF SWALLOWED: Immediately call a POISON .
Zukünftige Richtungen
A series of luotonin A derivatives were designed, synthesized, and evaluated for their antifungal activities against five plant fungi . Most of these compounds exhibited significant fungicidal activity against Botrytis cinerea in vitro with EC 50 values less than 1 μg/mL . The above results evidenced the potential of luotonin A derivatives as novel and promising candidate fungicides .
Eigenschaften
IUPAC Name |
3,11,21-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,13,15,17,19-nonaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O/c22-18-13-6-2-4-8-15(13)20-17-16-12(10-21(17)18)9-11-5-1-3-7-14(11)19-16/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMDXNLBIYLTER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=CC=CC=C3N=C2C4=NC5=CC=CC=C5C(=O)N41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347723 | |
| Record name | Luotonin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Luotonin A | |
CAS RN |
205989-12-4 | |
| Record name | Luotonin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 205989-12-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological target of luotonin A?
A1: Luotonin A is a potent inhibitor of human DNA topoisomerase I []. It stabilizes the topoisomerase I-DNA covalent binary complex, leading to DNA strand breaks and ultimately cell death [].
Q2: Does luotonin A affect topoisomerase II?
A3: Yes, some studies indicate that luotonin A and certain derivatives can inhibit topoisomerase II, although the potency might be lower compared to its effect on topoisomerase I [, ].
Q3: Are there any other potential biological targets of luotonin A besides topoisomerases?
A4: Research suggests that luotonin A's mechanism of action might extend beyond topoisomerase I inhibition. Studies on a 4-amino luotonin A derivative revealed a significant G2/M cell cycle arrest, hinting towards additional targets or atypical inhibition mechanisms [].
Q4: What is the molecular formula and weight of luotonin A?
A4: The molecular formula of luotonin A is C19H12N2O2, and its molecular weight is 300.31 g/mol.
Q5: Is there information available about the material compatibility of luotonin A?
A5: The provided research focuses primarily on the synthesis and biological evaluation of luotonin A and its derivatives. Information regarding its compatibility with specific materials is not explicitly discussed.
Q6: Does luotonin A exhibit any catalytic properties?
A6: The research primarily focuses on luotonin A's role as an inhibitor of topoisomerase I, and there is no mention of its catalytic activity.
Q7: Have any computational studies been conducted to understand the interaction of luotonin A with topoisomerase I?
A8: Yes, docking studies have been performed to investigate the binding mode of luotonin A and its analogues to the topoisomerase I-DNA complex []. These studies revealed that some promising analogues, particularly those with a 3,5-dimethylphenyl substituent on the B ring, exhibit a novel binding mode distinct from known topoisomerase poisons like topotecan [].
Q8: How does the structure of luotonin A contribute to its topoisomerase I inhibitory activity?
A9: The pentacyclic ring structure of luotonin A, particularly its A and B rings, plays a crucial role in its interaction with topoisomerase I [, , ].
Q9: What is the impact of modifications on the A-ring of luotonin A?
A10: Modifications to the A ring, such as the introduction of amino groups at different positions, can significantly affect the cytotoxic activity and potentially alter the mechanism of action [, ].
Q10: How do modifications on the B-ring impact the biological activity of luotonin A?
A11: Introducing specific substituents on the B-ring, like a 3,5-dimethylphenyl group, can significantly enhance both topoisomerase I inhibition and cytotoxicity, possibly due to a novel binding mode [].
Q11: Does modifying the D-ring of luotonin A affect its activity?
A12: Studies show that reducing the planarity of the D-ring in luotonin A analogues does not completely abolish topoisomerase I/II inhibition or cytotoxicity, suggesting some flexibility in the structure-activity relationship [].
Q12: What is known about the stability of luotonin A compared to camptothecin?
A13: Luotonin A lacks the labile δ-lactone moiety present in camptothecin, resulting in improved stability [, ].
Q13: Are there any strategies to further enhance the stability and bioavailability of luotonin A?
A14: Complexation of luotonin A with cyclodextrins, particularly hydroxypropyl-β-cyclodextrin, has shown promise in enhancing its stability, solubility, and consequently, its antitumor activity in vitro [].
Q14: When was luotonin A first isolated and what were the initial findings about its activity?
A27: Luotonin A was isolated from the Chinese medicinal plant Peganum nigellastrum and initially demonstrated cytotoxic activity against murine leukemia P-388 cells [, ].
Q15: Are there any cross-disciplinary applications of luotonin A research?
A28: The development of new synthetic methodologies for luotonin A and its derivatives involves collaborations between organic chemistry, medicinal chemistry, and pharmacology, contributing to advancements in synthetic strategies and drug discovery [, , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



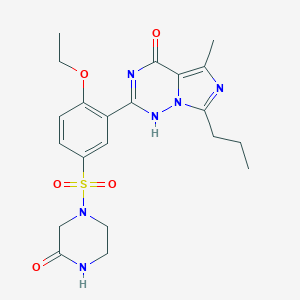
![2-Cyclopentyl-1H-imidazo[4,5-B]pyridine](/img/structure/B48565.png)
![1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B48566.png)
![1-Azabicyclo[3.2.0]heptane-2,7-dione](/img/structure/B48567.png)
![Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI)](/img/structure/B48570.png)
![3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48575.png)
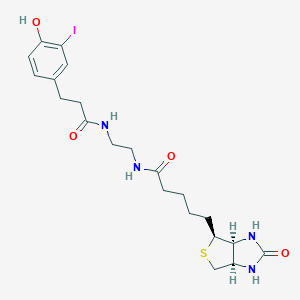
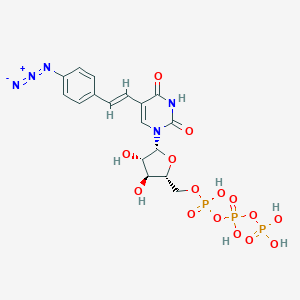
![Benzo[b]perylene](/img/structure/B48583.png)
